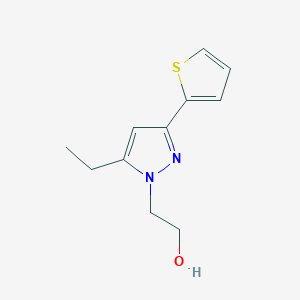

2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol

Vue d'ensemble

Description

2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol, commonly known as ETTP, is a novel synthetic compound with promising applications in the fields of organic chemistry, medicinal chemistry, and biochemistry. ETTP has been studied for its potential to act as a catalyst for a variety of reactions, its ability to form strong covalent bonds with a variety of organic molecules, and its potential as an antimicrobial agent.

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis and characterization of compounds related to "2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol" have been explored to understand their structural properties and potential applications. For instance, Gomha et al. (2016) synthesized a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, demonstrating their potent anti-tumor properties against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016). Similarly, the structural characterization and Hirshfeld surface analysis of a pyrazoline compound incorporating a methylthiophen-2-yl group revealed insights into its crystal packing and intermolecular interactions, which are crucial for understanding its physical properties and reactivity (Delgado et al., 2020).

Biological and Pharmacological Applications

Research into compounds structurally related to "2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol" has shown promising biological and pharmacological activities. For example, a series of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives demonstrated the ability to suppress A549 lung cancer cell growth through cell cycle arrest and autophagy (Zheng et al., 2010). This highlights the potential of these compounds in cancer therapy.

Antimicrobial and Antifungal Activities

Compounds derived from "2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol" have been investigated for their antimicrobial and antifungal properties. Asif et al. (2021) synthesized new ethanone derivatives that showed significant antibacterial activity against common pathogenic bacteria, indicating their potential as new antibacterial agents (Asif, Alghamdi, Alshehri, & Kamal, 2021).

Mécanisme D'action

Target of Action

The primary target of this compound is the cannabinoid receptor CB1 . CB1 receptors are predominantly found in the central nervous system (CNS), particularly in the brain. These receptors play a crucial role in modulating various physiological processes, including pain perception, mood regulation, appetite, and memory .

Mode of Action

When our compound interacts with CB1 receptors, it acts as a partial agonist . This means that it binds to the receptor but only partially activates it. Unlike full agonists, which fully activate the receptor, partial agonists have a more nuanced effect. Upon binding, our compound alters the receptor’s conformation, leading to downstream signaling pathways. These pathways involve G proteins and intracellular messengers like cyclic AMP (cAMP) and protein kinase A (PKA) .

Biochemical Pathways

The activation of CB1 receptors by our compound triggers several downstream effects:

- CB1 receptors are often located presynaptically, where they dampen neurotransmitter release. By doing so, they modulate pain perception, appetite, and mood. CB1 activation affects synaptic plasticity, influencing learning and memory processes. CB1 receptors in the hypothalamus play a role in appetite control. CB1 activation reduces pain perception by inhibiting pain signals in the spinal cord and brain. The compound’s interaction with CB1 receptors contributes to its psychoactive properties .

Result of Action

The molecular and cellular effects of our compound’s action include altered neurotransmitter release, changes in synaptic plasticity, and modulation of appetite and pain perception. These effects collectively contribute to its therapeutic potential .

Action Environment

Environmental factors significantly impact the compound’s efficacy and stability:

- The compound’s solubility and receptor binding affinity can vary with pH. Stability and bioavailability may be affected by temperature fluctuations. Photodegradation can occur, affecting the compound’s shelf life. Interactions with other drugs or food can alter its metabolism.

Propriétés

IUPAC Name |

2-(5-ethyl-3-thiophen-2-ylpyrazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS/c1-2-9-8-10(11-4-3-7-15-11)12-13(9)5-6-14/h3-4,7-8,14H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMWVJTIVGPGGRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1CCO)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol | |

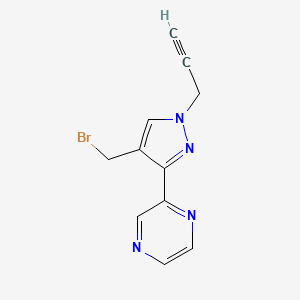

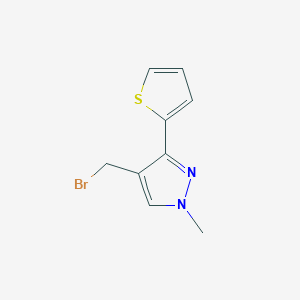

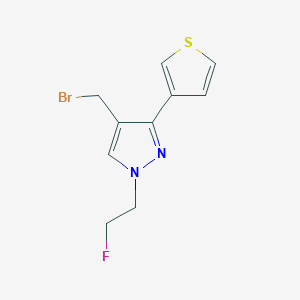

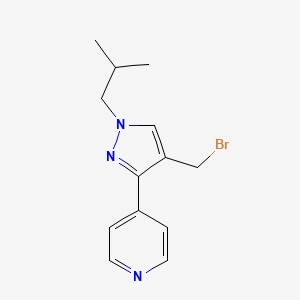

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

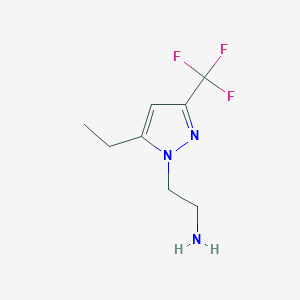

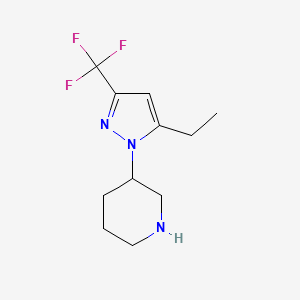

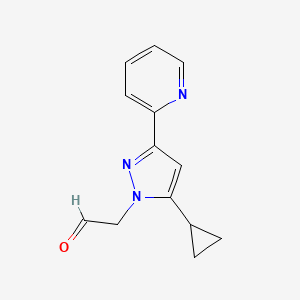

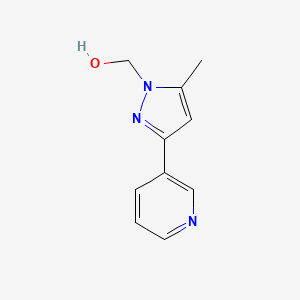

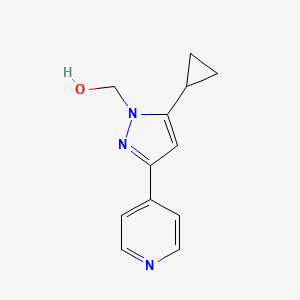

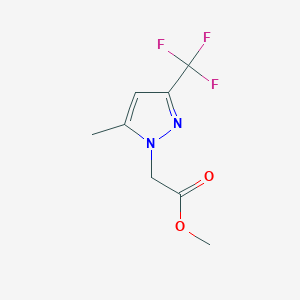

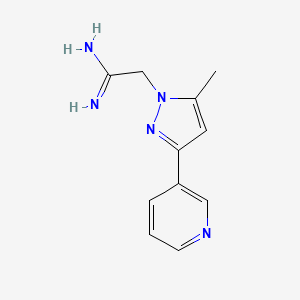

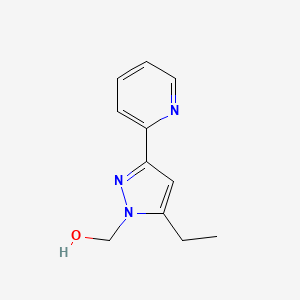

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.